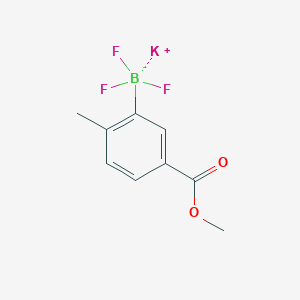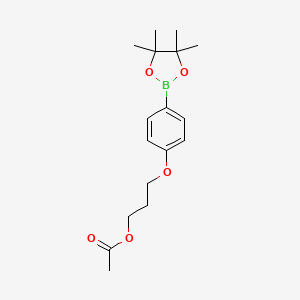
Potassium 2-bromo-5-methoxyphenyltrifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-bromo-5-methoxyphenyltrifluoroborate is a biochemical used for proteomics research . It has gained significant attention in various fields of research due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular formula of this compound is C7H6BBrF3O•K, and its molecular weight is 292.93 .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 292.93 .Wissenschaftliche Forschungsanwendungen
Potassium 2-bromo-5-methoxyphenyltrifluoroborate is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, as well as in analytical chemistry. This compound is also used in the synthesis of peptides and proteins. Additionally, it is used in the synthesis of small molecules and in the synthesis of polymers.
Wirkmechanismus
Target of Action
Potassium 2-bromo-5-methoxyphenyltrifluoroborate is a type of organoboron reagent
Mode of Action
Organoboron compounds, including potassium trifluoroborates, are known for their remarkable compliance with strong oxidative conditions . This suggests that they may interact with their targets through oxidation-reduction reactions, leading to changes in the targets’ biochemical properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, potassium trifluoroborates, a class of organoboron reagents to which this compound belongs, are known to be moisture- and air-stable . This suggests that they can maintain their efficacy and stability in various environmental conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Potassium 2-bromo-5-methoxyphenyltrifluoroborate has several advantages for laboratory experiments. It is a versatile reagent, as it can be used in a variety of reactions and applications. Additionally, it is simple and efficient to synthesize, and can be carried out in a variety of solvents. The main limitation of this compound is that it is not very stable, and must be stored in a cool, dry place.
Zukünftige Richtungen
Potassium 2-bromo-5-methoxyphenyltrifluoroborate has a wide range of potential applications. It can be used in the synthesis of peptides and proteins, as well as in the synthesis of small molecules and polymers. Additionally, it has potential applications in the fields of biochemistry, drug discovery, and drug delivery. It can also be used in the development of new materials, and in the synthesis of new molecules. Furthermore, this compound can be used as a catalyst in a variety of reactions, and can be used to study the interaction between molecules. Finally, this compound can be used to study the effects of environmental pollutants on the human body.
Synthesemethoden
Potassium 2-bromo-5-methoxyphenyltrifluoroborate is synthesized through a reaction between potassium bromide and 5-methoxyphenyltrifluoroborate. This reaction occurs in an aqueous solution, and results in the formation of this compound. The reaction is simple and efficient, and can be carried out in a variety of solvents.
Biochemische Analyse
Biochemical Properties
Potassium 2-bromo-5-methoxyphenyltrifluoroborate plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in oxidative conditions and can be used in Suzuki Cross-Coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . The interactions of this compound with biomolecules are primarily based on its ability to act as a boronic acid surrogate, facilitating the formation of complex organic structures.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in oxidative conditions suggests that it may induce oxidative stress in cells, leading to changes in cellular function . Additionally, its interaction with proteins and enzymes can modulate their activity, impacting cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with them. The compound’s trifluoroborate group is particularly reactive, allowing it to participate in various biochemical reactions . These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable, but its reactivity can lead to degradation under certain conditions. Long-term studies have shown that prolonged exposure to the compound can result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression . The stability and degradation of this compound are crucial factors in its application in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound’s role in oxidative conditions suggests that it may influence metabolic flux and metabolite levels . Its interactions with metabolic enzymes can modulate their activity, affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can influence its activity and function, as its presence in specific cellular regions can affect local biochemical processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can determine its interactions with biomolecules and its role in cellular processes.
Eigenschaften
IUPAC Name |
potassium;(2-bromo-5-methoxyphenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrF3O.K/c1-13-5-2-3-7(9)6(4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSHSDTYQDXAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)OC)Br)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrF3KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)






![4-Chloro-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazoline](/img/structure/B6343818.png)